molecular formula C12H10N4O B14853065 5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole CAS No. 1196153-56-6

5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B14853065
CAS No.: 1196153-56-6
M. Wt: 226.23 g/mol
InChI Key: SXCLLEIDCMFGSB-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with 5-methoxy-1,2-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole.

    Reduction: Formation of this compound with an amino group.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and pyrazinyl groups can influence its binding affinity and selectivity. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole is unique due to the presence of both methoxy and pyrazinyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups can provide a distinct pharmacological profile compared to other similar compounds.

Properties

CAS No.

1196153-56-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-methoxy-2-pyrazin-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H10N4O/c1-17-8-2-3-9-10(6-8)16-12(15-9)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,16)

InChI Key

SXCLLEIDCMFGSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=NC=CN=C3

Origin of Product

United States

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